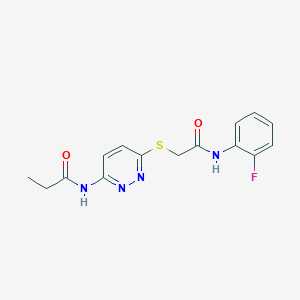
N-(6-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide is a useful research compound. Its molecular formula is C15H15FN4O2S and its molecular weight is 334.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Pyridazinone derivatives, a category to which this compound belongs, have been shown to interact with a wide range of biological targets . These include receptors and enzymes involved in inflammation, pain, cancer, cardiovascular diseases, and various other conditions .
Mode of Action
It’s known that pyridazinone derivatives can interact with their targets in various ways, often by binding to specific sites on the target molecule, thereby modulating its activity .
Biochemical Pathways
Given the broad range of activities associated with pyridazinone derivatives, it’s likely that multiple pathways are affected . These could include pathways related to inflammation, pain, cancer, and cardiovascular diseases .
Result of Action
Given the broad range of pharmacological activities associated with pyridazinone derivatives, it’s likely that the compound induces a variety of cellular responses .
生物活性
N-(6-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a pyridazine ring and thioether linkage, contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C17H18FN4O2S, with a molecular weight of approximately 357.42 g/mol. The compound features several functional groups that are crucial for its biological activity:
- Pyridazine Ring : Known for its role in various biological activities.
- Thioether Linkage : Enhances lipophilicity and may influence membrane permeability.
- Amide Functional Group : Often associated with biological activity in medicinal compounds.
This compound exhibits its biological effects primarily through enzyme inhibition and receptor modulation. The compound is believed to interact with specific molecular targets, potentially inhibiting key enzymes involved in cellular processes such as:
- Cell Proliferation : By blocking pathways that promote tumor growth.
- Inflammation : Through modulation of inflammatory mediators.
Biological Activities
Research indicates that this compound possesses various biological activities:
- Antitumor Activity : Preliminary studies suggest that the compound can inhibit cancer cell proliferation in vitro, making it a candidate for further investigation as an anticancer agent.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation by inhibiting specific inflammatory pathways, which may be beneficial in treating conditions like arthritis .
- Neuroprotective Properties : Some studies indicate that it may protect neuronal cells from damage, suggesting applications in neurodegenerative diseases.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antitumor | Inhibits proliferation of cancer cells | |
| Anti-inflammatory | Reduces inflammatory markers | |
| Neuroprotective | Protects neurons from oxidative stress |
Case Studies
- In Vitro Antitumor Study : A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations ranging from 10 to 50 µM, indicating its potential as an effective anticancer agent.
- Inflammation Model : In a murine model of inflammation, administration of the compound led to a marked decrease in pro-inflammatory cytokines, suggesting its utility in managing inflammatory diseases .
特性
IUPAC Name |
N-[6-[2-(2-fluoroanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN4O2S/c1-2-13(21)18-12-7-8-15(20-19-12)23-9-14(22)17-11-6-4-3-5-10(11)16/h3-8H,2,9H2,1H3,(H,17,22)(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVQNNYQRGGSIQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(C=C1)SCC(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














